3-iodo-4-methylbenzohydrazide
Description
3-Iodo-4-methylbenzohydrazide is a benzohydrazide derivative with the molecular formula C₈H₉IN₂O. Structurally, it consists of a benzohydrazide backbone substituted with an iodine atom at the 3-position and a methyl group at the 4-position of the benzene ring. The iodine atom introduces halogen bonding capabilities, while the methyl group enhances lipophilicity, influencing solubility and reactivity .
Synthesis typically involves the reaction of 3-iodo-4-methylbenzoic acid with hydrazine, often via an intermediate ester (e.g., methyl 3-iodo-4-methylbenzoate) under acidic or catalytic conditions .
Properties
CAS No. |
515153-82-9 |
|---|---|
Molecular Formula |
C8H9IN2O |
Molecular Weight |
276.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-4-methylbenzohydrazide typically involves the following steps:
Starting Material: The synthesis begins with 3-iodo-4-methylbenzoic acid.
Formation of Acid Chloride: The benzoic acid is converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions.
Hydrazide Formation: The acid chloride is then reacted with hydrazine hydrate (N2H4·H2O) to form 3-iodo-4-methylbenzohydrazide. This reaction is typically carried out in an organic solvent such as ethanol or methanol at room temperature.
Industrial Production Methods
Industrial production of 3-iodo-4-methylbenzohydrazide follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling of Reagents: Large quantities of 3-iodo-4-methylbenzoic acid, thionyl chloride, and hydrazine hydrate are used.
Optimized Reaction Conditions: Reaction conditions are optimized for maximum yield and purity, including controlled temperatures and solvent recycling.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-4-methylbenzohydrazide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Condensation Reactions: The hydrazide group can participate in condensation reactions with aldehydes and ketones to form hydrazones.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents like dimethylformamide (DMF).
Condensation: Aldehydes or ketones in the presence of an acid catalyst such as acetic acid.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution Products: Compounds with different functional groups replacing the iodine atom.
Hydrazones: Products formed from the condensation of the hydrazide group with aldehydes or ketones.
Oxidized or Reduced Derivatives: Compounds with altered oxidation states of the functional groups.
Scientific Research Applications
3-Iodo-4-methylbenzohydrazide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-iodo-4-methylbenzohydrazide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, inhibiting their activity or modulating their function.
Pathways Involved: It can affect various biochemical pathways, leading to changes in cellular processes such as cell growth, apoptosis, or metabolism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Iodo vs. Methoxy and Methyl vs. Amino
- This substitution may enhance solubility in polar solvents but reduce lipid membrane permeability compared to the methyl analog. The iodine atom retains halogen bonding utility .
- This contrasts with the electron-withdrawing iodine in 3-iodo-4-methylbenzohydrazide, which may stabilize negative charge in deprotonated forms .
Schiff Base Derivatives
- (E)-N′-(4-Methoxybenzylidene)-3-nitrobenzohydrazide (C₁₅H₁₂N₃O₄, MW 298.28): Condensation of benzohydrazides with aldehydes yields Schiff bases, which exhibit planar conjugated systems. The nitro (-NO₂) and methoxy groups in this derivative enhance π-π stacking and metal coordination, making it relevant in catalysis or antimicrobial studies. In contrast, 3-iodo-4-methylbenzohydrazide lacks such conjugation but offers halogen-mediated interactions .
- 4-Amino-N-(2-hydroxy-5-methoxy-benzylidene)benzohydrazide (C₁₅H₁₅N₃O₃, MW 285.30): The amino (-NH₂) and hydroxyl (-OH) groups introduce additional hydrogen-bonding sites, improving crystallinity and biological activity. This contrasts with the simpler 3-iodo-4-methylbenzohydrazide, which prioritizes steric and electronic effects from iodine and methyl groups .
Halogen-Substituted Analogs
- The 4-methylbenzylidene moiety adds steric bulk compared to the parent hydrazide .
Key Data Table: Structural and Functional Comparisons
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